REACTION_CXSMILES
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[Cl:1][C:2]1[CH:3]=[C:4]([S:9][CH3:10])[CH:5]=[C:6]([Cl:8])[CH:7]=1.[Li]CCCC.CN([CH:19]=[O:20])C>C1COCC1>[Cl:8][C:6]1[CH:5]=[C:4]([S:9][CH3:10])[CH:3]=[C:2]([Cl:1])[C:7]=1[CH:19]=[O:20]
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Name
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|
Quantity
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1 g
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Type
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reactant
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Smiles
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ClC=1C=C(C=C(C1)Cl)SC
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Name
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Quantity
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4.8 mL
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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15 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Type
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CUSTOM
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Details
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stirred for 1 h at the same temperature
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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stirred for 1 h
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Duration
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1 h
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Type
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CUSTOM
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Details
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The reaction mixture was quenched with saturated NH4Cl aq. (50 mL)
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Type
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EXTRACTION
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Details
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extracted with EtOAc (2×30 mL)
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Type
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WASH
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Details
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The combined organic layers were washed with water (30 mL), brine (30 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous Na2SO4
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Type
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CONCENTRATION
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Details
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concentrated under reduced pressure
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Type
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CUSTOM
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Details
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The crude product was purified by column chromatography (silica gel, 20% EtOAc/hexane as eluent)
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Type
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CUSTOM
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Details
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to afford compound A57-1 (1.4 g, 99%) as colorless oil
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Reaction Time |
1 h |
Name
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Type
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Smiles
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ClC1=C(C=O)C(=CC(=C1)SC)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |